molecular formula C19H24ClNO3 B4052865 1-(4-biphenylyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride

1-(4-biphenylyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride

Cat. No.: B4052865
M. Wt: 349.8 g/mol
InChI Key: ZCXMDOKNRKGQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-biphenylyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C19H24ClNO3 and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.1444713 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis of compounds structurally related to "1-(4-biphenylyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride," showcasing methodologies that could potentially be applied or adapted for its synthesis and analysis. For example, studies have detailed the synthesis of morpholine derivatives through processes involving aminnation, cyclization, and acidification, providing insights into the chemical characteristics and structural confirmation of these compounds through IR, 1H NMR, and MS technologies (Tan Bin, 2011) (Tan Bin, 2010).

Biological Activity and Applications

The research on related morpholine derivatives has also explored their biological activities, such as beta-adrenoceptor stimulant properties, which could inform the pharmacological potential of "this compound" in stimulating the heart and circulation (J. J. Barlow, B. G. Main, H. Snow, 1981). Moreover, these compounds have been studied for their potential in treating various conditions, including depressive disorders and emesis, suggesting a broad therapeutic application spectrum (Tao Yuan, 2012) (Timothy Harrison et al., 2001).

Chemical Properties and Analysis

Further research has delved into the chemical properties and analytical methods related to morpholine derivatives, such as solubility studies in different solvents and thermodynamic models for understanding their solubility behavior. These studies contribute valuable information for the formulation and development of related compounds (Wenge Yang et al., 2016).

Intermediates in Drug Synthesis

Significant attention has been given to the role of morpholine derivatives as intermediates in the synthesis of pharmaceutical agents, highlighting their importance in developing therapeutic compounds. For example, research on the synthesis of key intermediates for anticoagulant and antidepressant drugs provides a foundation for understanding how "this compound" might be utilized in similar contexts (Luo Lingyan et al., 2011).

Properties

IUPAC Name

1-morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.ClH/c21-18(14-20-10-12-22-13-11-20)15-23-19-8-6-17(7-9-19)16-4-2-1-3-5-16;/h1-9,18,21H,10-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXMDOKNRKGQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-biphenylyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-biphenylyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-biphenylyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-biphenylyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-biphenylyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-biphenylyloxy)-3-(4-morpholinyl)-2-propanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.